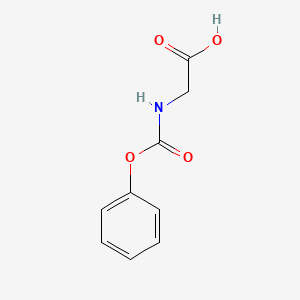

N-phenoxycarbonyl-glycine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-phenoxycarbonyl-glycine involves a novel approach. Instead of using traditional N-carboxyanhydrides (NCAs), which require toxic chemicals and tedious purification, this method employs activated urethane derivatives of protected α-amino acids. These urethane derivatives are more stable, even storable in air at room temperature, and easier to handle. The transformation of the urethane precursor into the corresponding NCA occurs in situ, facilitated by a non-nucleophilic tertiary amine base and a primary amine initiator. This greener approach offers advantages for polypeptide synthesis .

Chemical Reactions Analysis

Upon heating or in the presence of an initiator, the urethane precursor undergoes transformation into the corresponding NCA. The polymerization occurs via the NCA mechanism, leading to the formation of polypeptides. The presence of amines accelerates this process. Notably, this method avoids the use of phosgene and its derivatives, making it environmentally friendly and cost-effective .

Wissenschaftliche Forschungsanwendungen

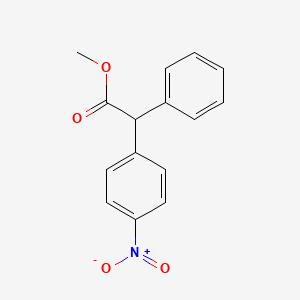

Anticonvulsant Activity

N-phenoxycarbonyl-glycine derivatives have shown potential in anticonvulsant applications. Studies on N-(benzyloxycarbonyl)glycine esters and amides revealed that these compounds, particularly N-(benzyloxycarbonyl)glycine benzylamide, exhibit significant anticonvulsant activity in various seizure models, including the maximal electroshock (MES) test. This suggests their potential as potent anticonvulsant agents (Geurts, Poupaert, Scriba, & Lambert, 1998).

Role in α-Amidation

N-phenoxycarbonyl-glycine plays a role in the α-amidation of glycine-extended peptides, a crucial process in peptide maturation. A study involving Xenopus laevis skin identified the cDNA coding for a precursor protein involved in this process, emphasizing the importance of N-phenoxycarbonyl-glycine in peptide biochemistry (Iwasaki et al., 1991).

Resistance to Glyphosate

In the context of herbicide resistance, studies have explored the role of N-phenoxycarbonyl-glycine and related compounds. For instance, glyphosate, a derivative of N-phosphonomethyl-glycine, has been widely used as a herbicide. Research focusing on the molecular basis of glyphosate resistance through protein engineering has provided insights into how alterations in proteins can confer resistance to such compounds (Pollegioni, Schonbrunn, & Siehl, 2011).

NMDA Receptor Activation

Glycine, including derivatives like N-phenoxycarbonyl-glycine, is essential for the activation of NMDA receptors. This is vital for various neurological processes, and research has shown that glycine is required for the activation of these receptors in oocytes, highlighting its importance in neuroscience and pharmacology (Kleckner & Dingledine, 1988).

Uptake in Agriculture

A study on the uptake of organic nitrogen, including glycine, by agriculturally important plant species demonstrated that these compounds are absorbed as intact amino acids. This has implications for understanding nitrogen uptake and utilization in agricultural contexts (Näsholm, Huss-Danell, & Högberg, 2000).

Understanding Herbicide Function

Research into the strengths and weaknesses of glyphosate (N-(phosphonomethyl)glycine) has provided insights into how this herbicide functions, its environmental impact, and its role in modern agriculture. This research is important for developing sustainable agricultural practices and understanding environmental safety (Baylis, 2000).

Eigenschaften

IUPAC Name |

2-(phenoxycarbonylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-8(12)6-10-9(13)14-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVFPUDDHWTMHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Phenoxycarbonyl)amino]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

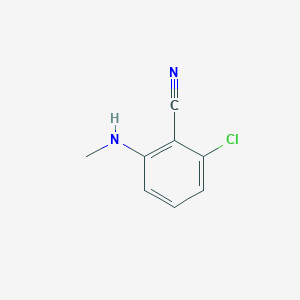

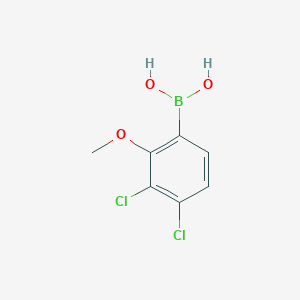

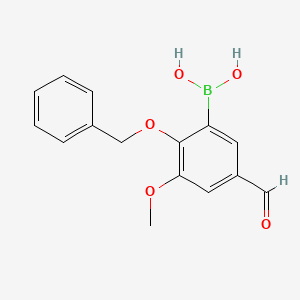

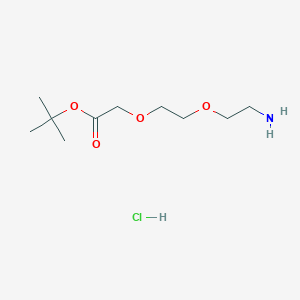

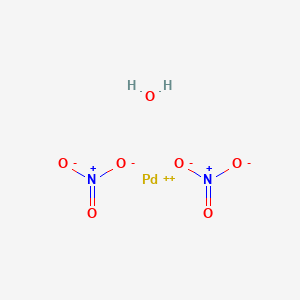

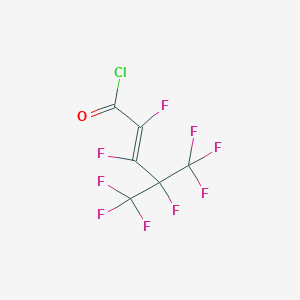

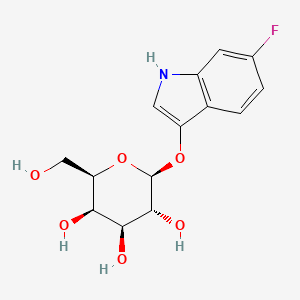

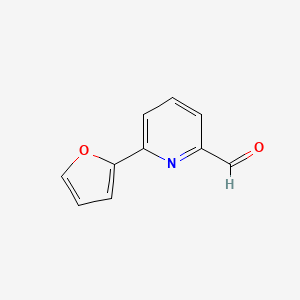

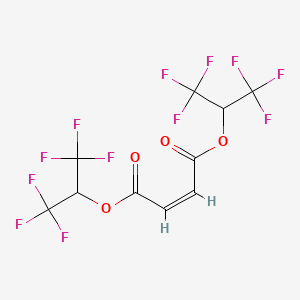

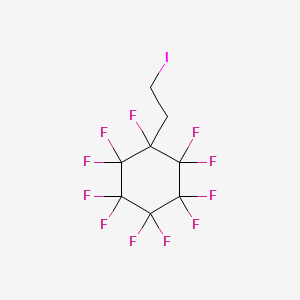

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B3040485.png)